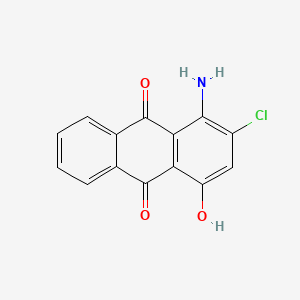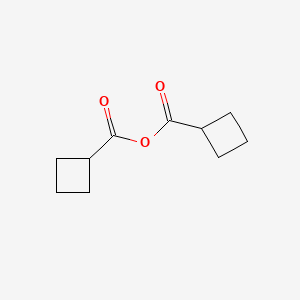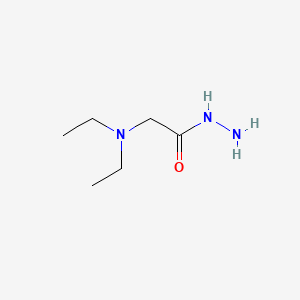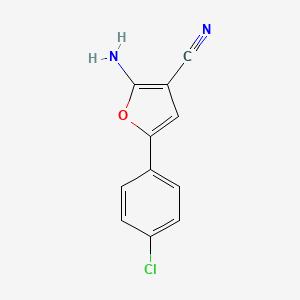
5-benzylthiazolidine-2,4-dione
Descripción general
Descripción
5-Benzylthiazolidine-2,4-dione is an organic compound that belongs to the thiazolidinedione class. This compound features a thiazolidine-2,4-dione core structure functionalized with a benzyl moiety at the 5-position. It has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, anti-diabetic, anti-tubercular, and anti-viral properties .
Mecanismo De Acción
Target of Action
The primary targets of 5-Benzyl-1,3-thiazolidine-2,4-dione are the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and cytoplasmic Mur ligase enzyme . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis . Mur ligases are essential enzymes involved in the biosynthesis of bacterial cell walls .
Mode of Action
5-Benzyl-1,3-thiazolidine-2,4-dione interacts with its targets through different mechanisms. It improves insulin resistance by activating the PPARγ receptor, which promotes insulin sensitivity and improves the uptake of blood glucose . It also exhibits antimicrobial action by inhibiting the cytoplasmic Mur ligases, thereby disrupting bacterial cell wall synthesis . Additionally, it exhibits antioxidant action by scavenging reactive oxygen species (ROS) .
Biochemical Pathways
The activation of PPARγ by 5-Benzyl-1,3-thiazolidine-2,4-dione leads to the transcription of genes involved in lipid and glucose homeostasis . This results in improved insulin sensitivity and glucose uptake . The inhibition of Mur ligases disrupts the biosynthesis of peptidoglycan, a critical component of bacterial cell walls, leading to the death of the bacteria .
Pharmacokinetics
They are metabolized in the liver and excreted in the bile .
Result of Action
The activation of PPARγ by 5-Benzyl-1,3-thiazolidine-2,4-dione leads to improved insulin sensitivity and glucose uptake, which can help manage type 2 diabetes . Its antimicrobial action results in the death of bacteria, making it potentially useful in treating bacterial infections . Its antioxidant action helps in neutralizing harmful ROS, thereby protecting cells from oxidative damage .
Action Environment
The action of 5-Benzyl-1,3-thiazolidine-2,4-dione can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability and efficacy of the compound. Additionally, the presence of other medications can influence its absorption and metabolism, potentially leading to drug-drug interactions
Análisis Bioquímico
Biochemical Properties
5-Benzyl-1,3-thiazolidine-2,4-dione exhibits a wide range of biological activities due to the availability of substitutions at the third and fifth positions of the TZD scaffold
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-Benzyl-1,3-thiazolidine-2,4-dione involves its interactions at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
5-Benzyl-1,3-thiazolidine-2,4-dione is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may also affect metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzylthiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with benzyl halides under basic conditions. One common method is the Knoevenagel condensation reaction, where thiazolidine-2,4-dione reacts with benzylidene derivatives in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in a solvent like ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to enhance yield and reduce environmental impact. For instance, electrochemical reduction methods have been developed to produce this compound in high yields without the need for transition metals . This approach uses water as the hydrogen source, making it a safer and more sustainable option.
Análisis De Reacciones Químicas
Types of Reactions
5-Benzylthiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Electrochemical reduction is a common method to produce reduced derivatives of this compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzyl moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Electrochemical reduction using water as the hydrogen source.
Substitution: Benzyl halides and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of this compound.
Substitution: Various benzyl-substituted thiazolidine-2,4-dione derivatives.
Aplicaciones Científicas De Investigación
Comparación Con Compuestos Similares
Similar Compounds
5-Benzylidenethiazolidine-2,4-dione: Similar structure but with a benzylidene group instead of a benzyl group.
3-Benzylthiazolidine-2,4-dione: Similar structure but with the benzyl group at the 3-position.
Uniqueness
5-Benzylthiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to activate PPAR-gamma makes it particularly valuable in the treatment of metabolic disorders like diabetes .
Propiedades
IUPAC Name |
5-benzyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDKZZIKAJFATG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390095 | |
| Record name | 5-benzyl-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33321-31-2 | |
| Record name | 5-benzyl-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide](/img/structure/B3032578.png)








methanone](/img/structure/B3032593.png)
